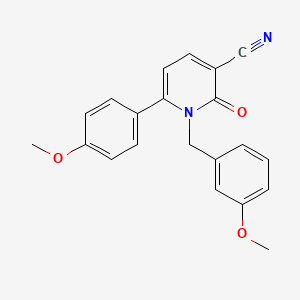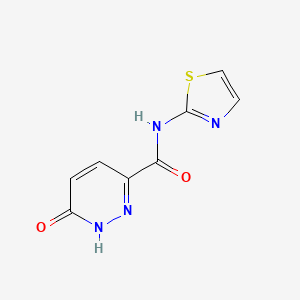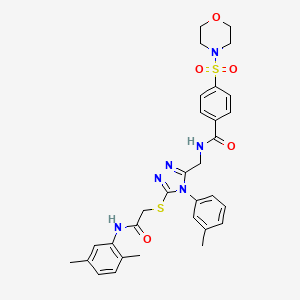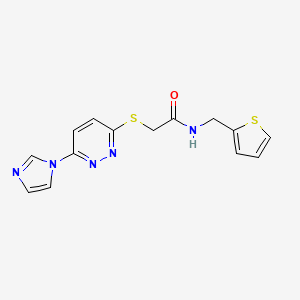![molecular formula C20H18N4O6 B2875384 methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate CAS No. 873571-59-6](/img/structure/B2875384.png)
methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3’-indoline]-3-carboxylate” is a complex organic molecule. It contains a pyrano[3,2-c]pyridine scaffold, which is a privileged structure in medicinal chemistry . This scaffold is commonly composed of a rigid cyclic hetero compound system that assigns well-defined orientation of appended functionalities for target recognition .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which combine at least three reactants in a ‘one-pot’ transformation to obtain new, complex molecules . An example of such a reaction is the transformation of benzaldehydes, malononitrile, and 4–hydroxy-6-methylpyridin-2 (1 H )-one in the presence of sodium acetate as a catalyst in a small amount of ethanol . This results in the formation of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrano[3,2-c]pyridine scaffold is a key feature of the molecule, providing a rigid cyclic hetero compound system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multicomponent reactions, which are a part of domino reactions . These reactions combine at least three reactants in a ‘one-pot’ transformation to obtain new, complex molecules .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro compound is involved in the synthesis of various functionalized 4H-pyrano[3,2-c]pyridines. One study demonstrates its formation via the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles, resulting in corresponding 4H-pyrano[3,2-c]pyridines. These compounds have potential applications in developing fused system structures in organic chemistry (Mekheimer, Mohamed, & Sadek, 1997).
Pharmacological Activities
This compound has been used as a precursor in the synthesis of various bioactive compounds. For example, it has been involved in the preparation of 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines with significant anti-inflammatory, analgesic, and antimicrobial activities. These findings suggest its role in the development of new therapeutic agents (Hafez & El-Gazzar, 2008).
Crystallographic Studies
The compound has been a subject of crystallographic studies to understand its structural properties. In a study, a novel indoline derivative of this compound was synthesized and its crystal structure was analyzed, providing insights into its molecular geometry and potential for further chemical modifications (Sharma et al., 2016).
Antimicrobial Properties
In another application, derivatives of this compound have shown significant antimicrobial properties. A study synthesized various derivatives and tested them against bacterial and fungal strains, demonstrating comparable or better efficacy than standard drugs. This highlights its potential in developing new antimicrobial agents (Zhuravel et al., 2005).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential biomedical applications, given the prominence of the pyrano[3,2-c]pyridine scaffold in medicinal chemistry . Additionally, the development of more environmentally friendly synthetic methods, such as the ‘on-solvent’ multicomponent strategy, could be a promising area of research .
Propiedades
IUPAC Name |
methyl 2-amino-1'-(2-amino-2-oxoethyl)-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-9-7-12-14(17(26)23-9)20(15(16(22)30-12)18(27)29-2)10-5-3-4-6-11(10)24(19(20)28)8-13(21)25/h3-7H,8,22H2,1-2H3,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNAMCSBCHTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(=O)N)C(=C(O2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2875304.png)

![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)


![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2875322.png)


